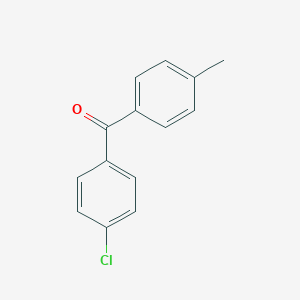

![molecular formula C10H14O3 B189064 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid CAS No. 63242-00-2](/img/structure/B189064.png)

9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

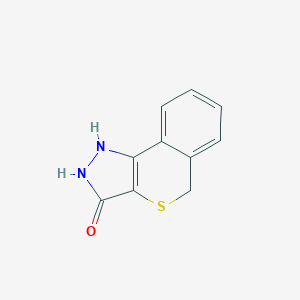

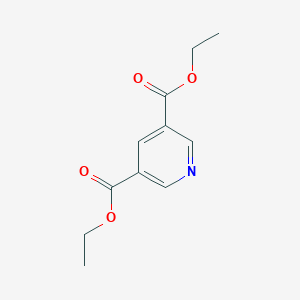

“9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid” is a chemical compound with the CAS Number: 63242-00-2. It has a molecular weight of 182.22 . The IUPAC name for this compound is (1R,5S)-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: [H][C@@]12CCCC@@=O)C2)([H])C1=O . The InChI code for this compound is 1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13)/t6-,7+,8? .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 182.22 .Mechanism of Action

Mode of Action:

The mode of action involves the compound’s interaction with specific functional groups or enzymes. One notable feature is its highly regioselective addition on alkenes . This property allows for the preparation of terminal alcohols by subsequent oxidative cleavage with H₂O₂ in aqueous KOH . The steric demand of 9-oxobicyclo[3.3.1]nonane-3-carboxylic acid suppresses the formation of the 2-substituted isomer compared to the use of borane.

Additionally, stoichiometric reactions, kinetic studies, and DFT calculations suggest a plausible mechanism involving a heterocyclic amidinate intermediate with a three-center-two-electron B–H–B bond .

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability. These factors include temperature, pH, humidity, and light exposure. For stability during storage, it is recommended to keep it at room temperature (RT) .

Advantages and Limitations for Lab Experiments

The advantages of using 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid in lab experiments include its unique structure, which may contribute to its observed biochemical and physiological effects. In addition, this compound is relatively easy to synthesize and can be produced in high yields. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid. One potential direction is the development of new drugs based on this compound, particularly for the treatment of viral and cancerous diseases. Another direction is the study of its potential applications in materials science, particularly for the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid can be achieved through a variety of methods, including the oxidation of bicyclo[3.3.1]nonan-9-one and the reduction of bicyclo[3.3.1]nonane-3,9-dione. These methods have been studied extensively and have been shown to produce high yields of the desired product.

Scientific Research Applications

The unique structure of 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid has made it a valuable compound for scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit antiviral and anticancer properties, making it a promising candidate for drug development. In organic synthesis, this compound has been used as a building block for the synthesis of various organic compounds. In materials science, this compound has been studied for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name |

9-oxobicyclo[3.3.1]nonane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-9-6-2-1-3-7(9)5-8(4-6)10(12)13/h6-8H,1-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPZZAZDFKAPMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)C2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390729 |

Source

|

| Record name | 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63242-00-2 |

Source

|

| Record name | 9-Oxo-bicyclo[3.3.1]nonane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one](/img/structure/B188982.png)

![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)